2,3,4,5-Tetrachloro-6-(2,4-dichlorophenoxy)aniline

Catalog No.
S1931071
CAS No.
64630-65-5
M.F
C12H5Cl6NO
M. Wt
391.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,4,5-Tetrachloro-6-(2,4-dichlorophenoxy)aniline

CAS Number

64630-65-5

Product Name

2,3,4,5-Tetrachloro-6-(2,4-dichlorophenoxy)aniline

IUPAC Name

2,3,4,5-tetrachloro-6-(2,4-dichlorophenoxy)aniline

Molecular Formula

C12H5Cl6NO

Molecular Weight

391.9 g/mol

InChI

InChI=1S/C12H5Cl6NO/c13-4-1-2-6(5(14)3-4)20-12-10(18)8(16)7(15)9(17)11(12)19/h1-3H,19H2

InChI Key

DNPLVEPZCOFBOK-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)N

2,3,4,5-Tetrachloro-6-(2,4-dichlorophenoxy)aniline is a complex organic compound with the molecular formula C12H5Cl6NO and a molecular weight of approximately 391.89 g/mol. This compound features a tetrachlorinated aniline structure, where four chlorine atoms are substituted on the benzene ring of an aniline derivative. The presence of a 2,4-dichlorophenoxy group adds to its chemical complexity and functionality. It is classified under diphenylethers and is known for its potential applications in various fields, including agriculture and environmental science .

The reactivity of 2,3,4,5-tetrachloro-6-(2,4-dichlorophenoxy)aniline can be attributed to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The chlorine atoms can undergo nucleophilic substitution reactions, making the compound reactive towards nucleophiles.
  • Electrophilic Aromatic Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing chlorine atoms.
  • Dechlorination: Under certain conditions, chlorinated compounds may undergo dechlorination, leading to less chlorinated derivatives.

Synthesis of 2,3,4,5-tetrachloro-6-(2,4-dichlorophenoxy)aniline typically involves several steps:

  • Chlorination of Aniline: Aniline can be chlorinated using chlorine gas or chlorinating agents to introduce multiple chlorine substituents.
  • Formation of Diphenyl Ether: The coupling reaction between dichlorophenol and the chlorinated aniline can yield the desired diphenyl ether structure.
  • Purification: The final product is purified through recrystallization or chromatography techniques to achieve a high level of purity.

2,4-Dichlorophenoxyacetic acidC8H6Cl2O32HerbicideAtrazineC8H14ClN51HerbicideChlorpyrifosC9H11Cl3NO3PS3Insecticide2-Methyl-4-chlorophenoxyacetic acidC9H9ClO31Herbicide2,3-DichloroanilineC6H5Cl2N2Intermediate for dyes

The uniqueness of 2,3,4,5-tetrachloro-6-(2,4-dichlorophenoxy)aniline lies in its extensive chlorination pattern combined with the dichlorophenoxy group. This structural arrangement enhances its herbicidal activity compared to less chlorinated analogs and provides distinctive metabolic interactions within biological systems .

Interaction studies involving 2,3,4,5-tetrachloro-6-(2,4-dichlorophenoxy)aniline focus on its behavior in biological systems and environmental matrices. These studies often examine:

  • Toxicological Effects: Investigating its toxicity on non-target organisms.
  • Environmental Persistence: Assessing how long the compound remains active in soil and water systems.
  • Metabolic Pathways: Understanding how organisms metabolize this compound can provide insight into its ecological impact.

XLogP3

6.5

Other CAS

64630-65-5

Dates

Last modified: 07-22-2023

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